5-[(2,4-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Description
Chemical Structure: The compound features a 1,2,4-triazole core substituted at position 4 with an ethyl group and at position 5 with a (2,4-dichlorophenoxy)methyl moiety.
Structure
3D Structure
Properties
IUPAC Name |
3-[(2,4-dichlorophenoxy)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3OS/c1-2-16-10(14-15-11(16)18)6-17-9-4-3-7(12)5-8(9)13/h3-5H,2,6H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHGSLFXEXZTBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)COC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2,4-dichlorophenoxyacetic acid with ethyl hydrazinecarbothioamide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to reflux for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or iodine for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfides, reduced thiol derivatives, and substituted triazole compounds .
Scientific Research Applications
5-[(2,4-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: The compound is used in the formulation of agrochemicals and as an intermediate in the production of other chemical products
Mechanism of Action
The mechanism of action of 5-[(2,4-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical processes. Additionally, it can interact with cellular membranes, leading to increased permeability and cell death .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
Antibacterial/Antifungal Activity
- The target compound’s dichlorophenoxy group may enhance antibacterial potency compared to 5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol, which lacks halogen substituents (critical for membrane disruption) .
- 5-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-4-substituted-4H-1,2,4-triazole-3-thiol () shows pyrazole-triazole hybrids with dual halogenation, suggesting synergistic effects against resistant pathogens.
Antiradical Activity
CNS Activity
- Schiff base derivatives of triazole-thiols (e.g., 4-(amino)-5-phenyl-4H-1,2,4-triazole-3-thiol) demonstrate antianxiety and antidepressant effects, suggesting that the target compound’s lipophilic groups could enhance blood-brain barrier penetration .
Biological Activity
5-[(2,4-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (commonly referred to as compound 5) is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, particularly focusing on its antibacterial, anti-inflammatory, and molluscicidal properties.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₁H₁₁Cl₂N₃OS
- Molecular Weight : 304.20 g/mol
- CAS Number : 305336-60-1
Antibacterial Activity
Research indicates that triazole derivatives, including compound 5, exhibit significant antibacterial activity. A study highlighted the effectiveness of various triazole derivatives against both Gram-positive and Gram-negative bacteria. Notably:
- Minimum Inhibitory Concentrations (MICs) for selected compounds ranged from 0.25 to 32 µg/mL.
- Compound 5 showed a notable selectivity against resistant strains such as Bacillus subtilis and was effective against Escherichia coli and Pseudomonas aeruginosa .
Table 1: Antibacterial Activity of Compound 5
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Bacillus subtilis | 0.25 | High |
| Staphylococcus aureus | 1 | Moderate |
| Escherichia coli | 2 | Moderate |
| Pseudomonas aeruginosa | 4 | Moderate |
Anti-inflammatory Properties
Compound 5 has also been assessed for its anti-inflammatory effects. In vitro studies demonstrated that certain derivatives of triazoles exhibit potent anti-inflammatory activities. Specifically:
- Compounds derived from the reaction of triazole with various carboxylic acids showed dose-dependent anti-inflammatory effects.
- The presence of the thiol group in compound 5 is believed to contribute significantly to its anti-inflammatory properties .
Molluscicidal Activity
In addition to antibacterial and anti-inflammatory properties, compound 5 has shown promising molluscicidal activity. Research indicates:
- Compounds synthesized from triazole derivatives exhibited significant molluscicidal effects against various species.
- The efficacy of these compounds suggests potential applications in controlling molluscan pests in agricultural settings .
Case Studies and Research Findings
Several studies have documented the biological activities of compound 5 and related triazole derivatives:
- Study on Antibacterial Efficacy : A study published in MDPI reported that hybrid compounds containing triazole displayed enhanced antibacterial activity compared to standard antibiotics like ciprofloxacin .
- Research on Anti-inflammatory Effects : Another investigation highlighted the synthesis of triazole derivatives showing significant anti-inflammatory activity, with some compounds demonstrating effects comparable to established anti-inflammatory agents .
- Molluscicidal Research : A study focused on the molluscicidal potential of triazole derivatives found that certain modifications led to increased efficacy against target species, suggesting a viable path for pest control strategies .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
